

gloriosine vs colchicine microtubule binding affinity

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Compound Focus: N-deacetyl-N-formylcolchicine

CAS No.: 7411-12-3

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Quantitative Comparison of Binding and Bioactivity

The table below summarizes key experimental data comparing the microtubule-binding affinity and biological activity of gloriosine and colchicine.

Property	Gloriosine	Colchicine	Experimental Context
Binding Score (CBS)	-7.5 kcal/Mol [1]	-7.4 kcal/Mol [1]	In silico docking to β -tubulin [1].
Binding Overlap (CBS)	>85% overlap with colchicine pose [1]	Reference molecule [1]	2D interaction plots (Ligplot+) [1].
Antiproliferative IC ₅₀	32.61 - 100.28 nM [2]	Information missing	Against a panel of 15 human cancer cell lines [2].
Selectivity	Potent activity across cancer cell lines; IC ₅₀ of 700.48 nM in normal breast cells [2]	Information missing	Comparative cytotoxicity screening [2].

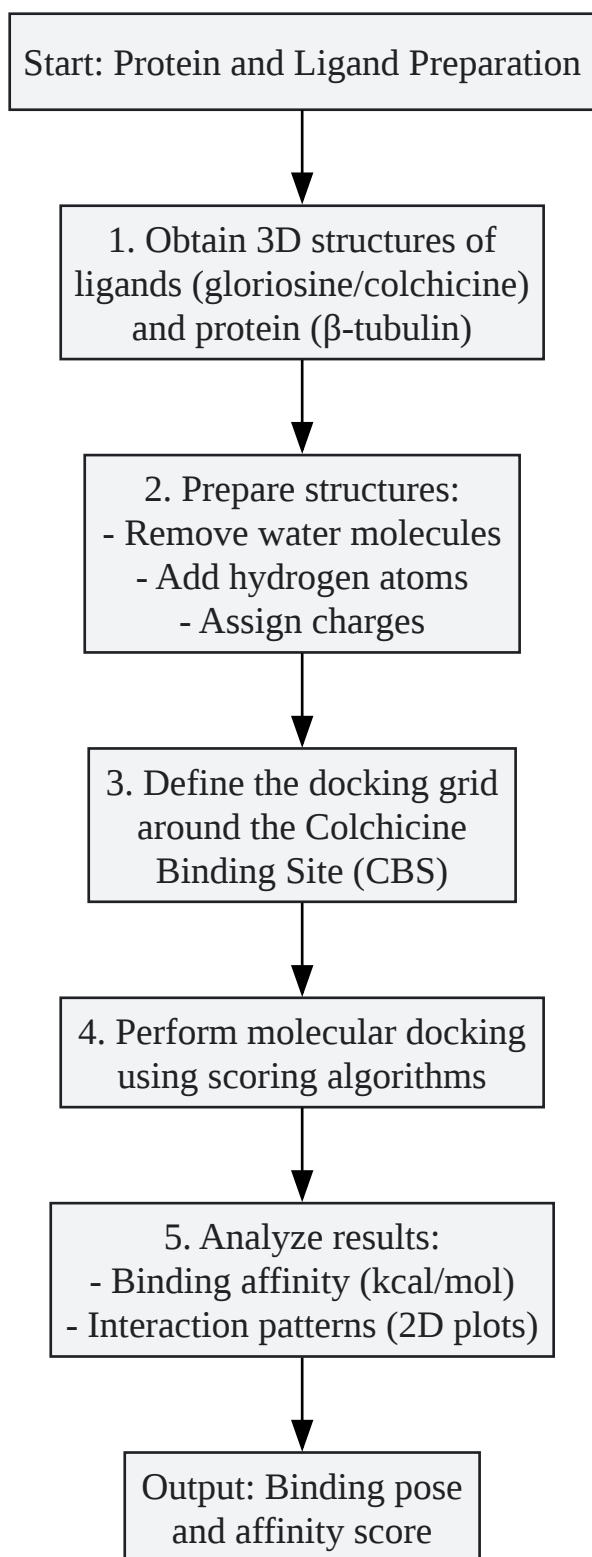
Property	Gloriosine	Colchicine	Experimental Context
Mitotic Index Impact	~14% (vs. control 24%) [1]	Information missing	In vivo (Allium cepa root tip model) [1].
Cell Viability	63.94% at 0.0004 mg/ml [1]	Information missing	Anti-proliferative activity assay [1].
Toxicity (LD ₅₀)	6 mg/kg (Class II) [1]	Information missing	ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile [1].
Key Structural Difference	Formamide group at C-7 of ring B [1] [2]	Acetamide group at C-7 of ring B [1] [2]	Chemical structure analysis [1] [2].

Detailed Experimental Methodologies

The conclusive data in the previous section are derived from standardized experimental protocols. Here is a detailed breakdown of the key methodologies cited.

In Silico Molecular Docking

This protocol is used to predict how a small molecule, like gloriosine, binds to a protein target such as tubulin.



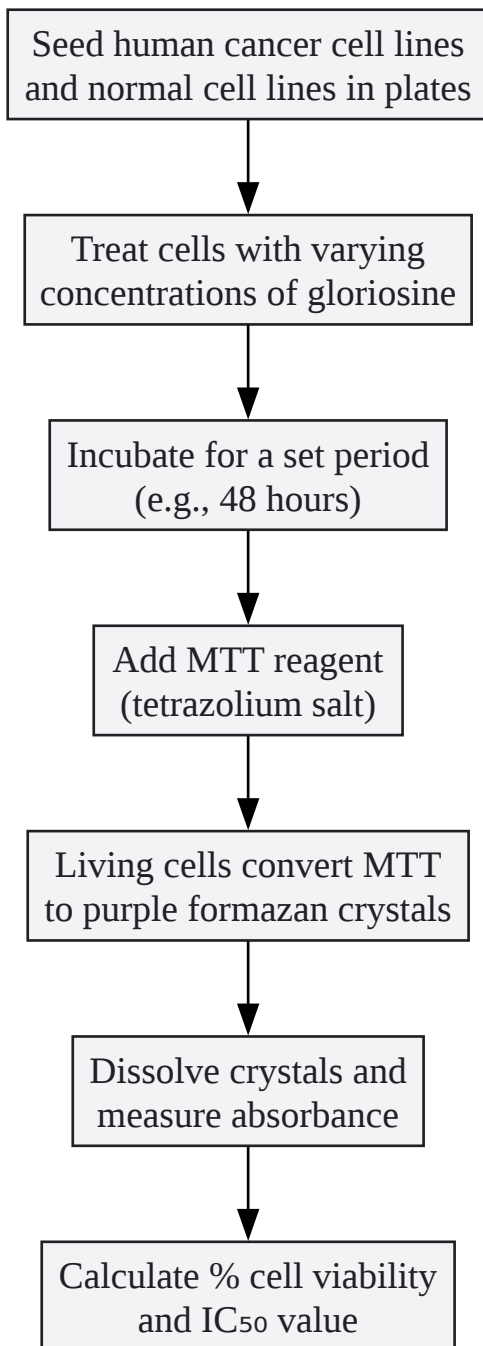
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Key Techniques and Validation:

- **Structure Preparation:** The 3D structure of tubulin is obtained from the Protein Data Bank (e.g., a co-crystallized structure with colchicine). Ligand and protein structures are prepared for docking by removing water, adding hydrogens, and optimizing hydrogen bonding [1].
- **Docking Simulation:** Docking is performed with software that uses scoring functions to predict the binding pose and affinity. The binding score (e.g., -7.5 kcal/mol) reflects the predicted strength of the interaction, where a more negative value indicates stronger binding [1].
- **Validation:** The reliability of the docking protocol is often validated by re-docking the native ligand (colchicine) and confirming that the simulation reproduces its known binding mode [1].

In Vitro Antiproliferative Assay (MTT Assay)

This cell-based assay measures a compound's ability to inhibit cell proliferation, a key indicator of its potential as an anticancer agent.



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Key Techniques and Validation:

- **Cell Culture:** A panel of human cancer cell lines of different tissue origins (e.g., lung, breast, colon) and one normal cell line are used to assess potency and selectivity [2].
- **Viability Measurement:** The yellow MTT tetrazolium salt is reduced to purple formazan by metabolically active cells. The amount of formazan, quantified by measuring its absorbance, is directly proportional to the number of living cells [2].

- **Data Analysis:** The concentration of the compound that reduces cell viability by 50% (the **IC₅₀ value**) is calculated from the dose-response curve. Lower IC₅₀ values indicate higher potency [2].

Interpretation of Key Findings

The experimental data reveals several critical points for researchers:

- **Similar Mechanism, Potentially Superior Affinity:** The high degree of binding pose overlap confirms that gloriosine functions as a true **colchicine-site binder**. Its slightly more favorable docking score suggests its binding affinity could be comparable or even superior to colchicine, though this requires further biochemical validation [1].
- **A Promising Anticancer Lead:** Gloriosine is not merely an analog; it exhibits **nanomolar potency** against a broad spectrum of cancer cell lines. Its significantly higher IC₅₀ in normal breast cells hints at a potential **selective toxicity** toward cancerous cells, a highly desirable property for drug development [2].
- **Structural Insight for Optimization:** The primary difference is the **formamide group** in gloriosine versus the acetamide in colchicine at the C-7 position of ring B. This subtle change is sufficient to alter the interaction profile (e.g., gloriosine forms hydrophobic interactions with β Asn350 and β Val351, and lacks a hydrogen bond with α Ser178) [1]. This provides a clear starting point for medicinal chemistry efforts to optimize the molecule's properties.

In summary, the current scientific evidence strongly positions gloriosine as a compelling colchicine alternative with high microtubule-binding affinity and significant, selective antiproliferative activity. Future research should focus on **in vivo efficacy and toxicology studies** to fully translate these promising in silico and in vitro findings into a viable drug development pathway.

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References

1. Docking experiments suggest that gloriosine has ... [nature.com]
2. Antiproliferative Potential of Gloriosine: A Lead for Anticancer ... [pmc.ncbi.nlm.nih.gov]

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